molecular formula C7H18Cl2N2 B1532590 N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride CAS No. 224309-57-3

N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride

Cat. No. B1532590
M. Wt: 201.13 g/mol
InChI Key: WYOMVPNXWDCQRG-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2 . It is a solid substance and its IUPAC name is N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H . This indicates that the compound consists of a pyrrolidine ring with a dimethylamino group attached to one of the carbon atoms in the ring. Two chloride ions are also associated with the molecule.


Physical And Chemical Properties Analysis

“N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride” is a solid substance . Its molecular weight is 201.14 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Iron-chelation Therapy with Oral Deferiprone

A study on the efficacy of deferiprone, an orally active iron chelator, in treating iron overload in patients with thalassemia major, indicates the potential of certain compounds in managing conditions related to iron accumulation in the body. Deferiprone showed effectiveness in reducing hepatic iron concentrations, suggesting that chemical agents can play a significant role in treating diseases associated with metal imbalances (Olivieri et al., 1995).

Exposure to Organophosphorus and Pyrethroid Pesticides

Research investigating environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides in children in South Australia highlights the importance of understanding the extent of exposure to chemical compounds, especially in vulnerable populations like children. This study underscores the need for public health policies regulating the use of potentially harmful chemicals (Babina et al., 2012).

Pharmacokinetics and Metabolism of N-(2-hydroxyethyl)-pyrrolidine

A study focused on N-(2-hydroxyethyl)-pyrrolidine (HEP, Epolamine), a strong base used to salify organic acids to improve their solubility, examined its pharmacokinetics and metabolism in healthy volunteers. The results offer insights into how similar compounds are absorbed, metabolized, and excreted by the human body, providing a foundation for understanding the pharmacological actions of related chemical agents (Giachetti et al., 1996).

Exposure to Dietary Amines and Nitrate

A study conducted in Kashmir, India, a high-risk area for oesophageal and gastric cancer, focused on the exposure to dietary amines and nitrate from commonly used vegetables and beverages. It highlighted the potential health risks associated with chronic exposure to specific chemical compounds in food, pointing towards the importance of dietary habits in disease prevention (Siddiqi et al., 1992).

Safety And Hazards

The compound is classified as a combustible solid . It does not have a specified flash point . The compound should be handled with care, and appropriate safety measures should be taken while handling and storing it .

properties

IUPAC Name

N,N-dimethyl-1-pyrrolidin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMVPNXWDCQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679075
Record name N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride

CAS RN

224309-57-3
Record name N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl(pyrrolidin-2-ylmethyl)amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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